REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[NH:9][C:10](=[O:16])/[CH:11]=[CH:12]/OCC.C1C(=O)N(Br)C(=O)C1.[Cl:25][C:26]1[N:31]=[C:30]([CH3:32])[N:29]=[C:28]([NH:33][C:34]([NH2:36])=[S:35])[CH:27]=1>C1COCC1.O>[Cl:25][C:26]1[N:31]=[C:30]([CH3:32])[N:29]=[C:28]([NH:33][C:34]2[S:35][C:11]([C:10]([NH:9][C:3]3[C:4]([CH3:8])=[CH:5][CH:6]=[CH:7][C:2]=3[Cl:1])=[O:16])=[CH:12][N:36]=2)[CH:27]=1
|
Name
|
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)C)NC(\C=C\OCC)=O
|
Name
|
|
Quantity
|
98 mg
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC(=N1)C)NC(=S)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
21 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
stirred at 20-22° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed
|
Type
|
TEMPERATURE
|
Details
|
the slurry heated
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The slurry was cooled to 20-22° C.
|
Type
|
FILTRATION
|
Details
|
the solid collected by vacuum filtration
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC(=N1)C)NC=1SC(=CN1)C(=O)NC1=C(C=CC=C1C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 mg | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 72.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |